Cas no 1805859-72-6 (3-Formyl-4-nitrophenylhydrazine)

3-Formyl-4-nitrophenylhydrazine structure
1805859-72-6 structure
商品名:3-Formyl-4-nitrophenylhydrazine
CAS番号:1805859-72-6
MF:C7H7N3O3
メガワット:181.148781061172
CID:4934508

3-Formyl-4-nitrophenylhydrazine 化学的及び物理的性質

名前と識別子

    • 3-Formyl-4-nitrophenylhydrazine
    • インチ: 1S/C7H7N3O3/c8-9-6-1-2-7(10(12)13)5(3-6)4-11/h1-4,9H,8H2
    • InChIKey: CBWYDCMUNPIITR-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C=C(C=CC=1[N+](=O)[O-])NN

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 204
  • トポロジー分子極性表面積: 101
  • 疎水性パラメータ計算基準値(XlogP): 0.5

3-Formyl-4-nitrophenylhydrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A250000931-250mg
3-Formyl-4-nitrophenylhydrazine
1805859-72-6 98%
250mg
686.80 USD 2021-06-15
Alichem
A250000931-500mg
3-Formyl-4-nitrophenylhydrazine
1805859-72-6 98%
500mg
980.00 USD 2021-06-15
Alichem
A250000931-1g
3-Formyl-4-nitrophenylhydrazine
1805859-72-6 98%
1g
1,802.95 USD 2021-06-15

3-Formyl-4-nitrophenylhydrazine 関連文献

3-Formyl-4-nitrophenylhydrazineに関する追加情報

3-Formyl-4-nitrophenylhydrazine (CAS No. 1805859-72-6): A Key Intermediate in Modern Chemical Biology and Medicinal Chemistry

3-Formyl-4-nitrophenylhydrazine, identified by its unique chemical identifier CAS No. 1805859-72-6, is a versatile and highly reactive compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This heterocyclic aromatic hydrazine derivative serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including bioactive heterocycles and functionalized aromatic compounds. Its structural features, particularly the presence of both a formyl group and a nitro group on a phenyl ring, make it an invaluable building block for constructing complex molecular architectures.

The compound's reactivity stems from its dual functionality, which allows it to participate in a wide range of chemical transformations. The formyl group (–CHO) enables condensation reactions with various nucleophiles, such as amines and alcohols, leading to the formation of imines, Schiff bases, and other functionalized derivatives. Meanwhile, the nitro group (–NO₂) can be reduced to an amino group (–NH₂), providing further synthetic flexibility for the introduction of additional substituents or modifications. These properties make 3-formyl-4-nitrophenylhydrazine an essential reagent in the development of novel therapeutic agents.

In recent years, significant advancements have been made in leveraging 3-formyl-4-nitrophenylhydrazine for the synthesis of bioactive molecules with potential applications in drug discovery and development. For instance, researchers have utilized this compound to construct novel heterocyclic scaffolds that exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. One notable area of research involves its use in generating derivatives with anti-inflammatory properties. By incorporating this intermediate into molecular frameworks, scientists have developed compounds that modulate inflammatory pathways, offering promising candidates for treating chronic inflammatory disorders.

Moreover, the integration of computational chemistry and high-throughput screening techniques has enhanced the efficiency of utilizing CAS No. 1805859-72-6 in medicinal chemistry campaigns. These approaches allow for rapid virtual screening and optimization of lead compounds derived from 3-formyl-4-nitrophenylhydrazine, accelerating the discovery process. Several studies have demonstrated its role in generating kinase inhibitors, which are critical targets in oncology research. The ability to fine-tune the electronic and steric properties of derivatives derived from this hydrazine compound has led to the identification of potent and selective kinase inhibitors with improved pharmacokinetic profiles.

The application of 3-formyl-4-nitrophenylhydrazine extends beyond pharmaceuticals into agrochemicals and material science. In agrochemical research, derivatives of this compound have been explored for their potential as herbicides and fungicides due to their ability to interfere with essential biological processes in plants and fungi. The nitro group's redox activity plays a pivotal role in these interactions, enabling the design of molecules that disrupt metabolic pathways without harming non-target organisms.

In material science, the unique reactivity of CAS No. 1805859-72-6 has been harnessed for the development of advanced polymers and functional materials. The formyl group's capability to participate in cross-linking reactions makes it suitable for creating cross-linked networks with enhanced mechanical strength and thermal stability. Additionally, the nitro group can be used to introduce luminescent or conductive properties into materials, opening up possibilities for applications in optoelectronics and nanotechnology.

The synthesis of 3-formyl-4-nitrophenylhydrazine itself is an intriguing aspect that has been refined through modern synthetic methodologies. Advances in catalytic processes have enabled more efficient and environmentally benign routes to this intermediate compared to traditional methods. These improvements not only enhance yield but also reduce waste generation, aligning with the growing emphasis on sustainable chemistry practices.

The versatility of 3-formyl-4-nitrophenylhydrazine is further underscored by its role in synthetic organic chemistry education. Its use as a teaching tool helps students understand complex reaction mechanisms and develop skills in multi-step synthesis. By working with this compound, students gain hands-on experience with key transformations such as condensation reactions, reduction processes, and functional group interconversions.

In conclusion, CAS No. 1805859-72-6, corresponding to 3-formyl-4-nitrophenylhydrazine, is a multifaceted compound with broad applications across chemical biology, medicinal chemistry, agrochemicals, and material science. Its unique structural features enable diverse synthetic possibilities, making it an indispensable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As scientific understanding progresses and new methodologies emerge, the utility of this intermediate is expected to expand even further.

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